2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

Catalog No.
S12814985
CAS No.
M.F
C27H34N4O4
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydro...

Product Name

2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

Molecular Formula

C27H34N4O4

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C27H34N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,24,30,32H,8,11-12,16H2,1-4H3,(H,29,33)/t18-,21+,24?/m0/s1

InChI Key

GYIYMXLUPXTHGY-XIYCMYMWSA-N

Canonical SMILES

CC1=C2C(=O)NC(NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC

Isomeric SMILES

CC1=C2C(=O)NC(NN2C(=N1)[C@H](CCCC3=CC=CC=C3)[C@H](C)O)CC4=CC(=C(C=C4)OC)OC

The compound 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is a complex organic molecule characterized by a unique structure that incorporates both an imidazotriazine core and various functional groups. The presence of the 3,4-dimethoxyphenyl moiety suggests potential interactions with biological systems, particularly in pharmacological contexts. This compound's intricate architecture is indicative of its potential utility in medicinal chemistry.

The chemical reactivity of this compound can be attributed to the functional groups present within its structure. The imidazotriazine ring can undergo nucleophilic substitutions and cycloadditions due to the electron-rich nature of the nitrogen atoms. Additionally, the hydroxyl group on the hexane chain may participate in hydrogen bonding and contribute to the compound's solubility and reactivity in biological systems.

Synthesis of this compound may involve several steps:

  • Formation of the Imidazotriazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The 3,4-dimethoxyphenyl and hydroxyhexane groups can be introduced via electrophilic aromatic substitution or alkylation reactions.
  • Final Modifications: The methyl group can be added through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Each step requires careful optimization of conditions to ensure high yield and purity.

This compound may have applications in various fields:

  • Pharmaceutical Development: Due to its potential biological activity, it could serve as a lead compound for drug development targeting specific diseases.
  • Chemical Research: Its unique structure makes it a candidate for studies exploring new synthetic methodologies or chemical interactions.
  • Material Science: If stable under certain conditions, it could be explored for use in advanced materials or coatings.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate biological activity against cell lines or pathogens.
  • Spectroscopic Methods: To study conformational changes upon binding.

These studies will provide insights into the mechanism of action and therapeutic potential of the compound.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound AContains a methoxy groupAnticancer propertiesLacks the imidazotriazine core
Compound BSimilar phenolic structureAntimicrobial effectsDifferent alkyl chain length
Compound CHydroxylated phenyl ringAnti-inflammatory effectsSubstituted at different positions

The uniqueness of 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one lies in its specific combination of an imidazotriazine framework with diverse functional groups that may enhance its biological activity compared to other similar compounds.

XLogP3

5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

478.25800558 g/mol

Monoisotopic Mass

478.25800558 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

Explore Compound Types